Oxazole, 5-methoxy-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 5-methoxy-2-(4-methoxyphenyl)- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its methoxy groups attached to the phenyl and oxazole rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 5-methoxy-2-(4-methoxyphenyl)-oxazole, can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods
Industrial production of oxazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, like other oxazole derivatives, can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives with different properties and applications.
Scientific Research Applications
Oxazole, 5-methoxy-2-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: Oxazole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: Oxazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxazole, 5-methoxy-2-(4-methoxyphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, can be compared with other similar compounds, such as:
Benzoxazole: Benzoxazole compounds have a fused benzene ring, which can alter their chemical properties and reactivity.
Oxazoline: Oxazoline derivatives have a saturated ring, which affects their stability and reactivity.
These compounds share some chemical properties with oxazole derivatives but also exhibit unique characteristics that make them suitable for different applications.
Properties
CAS No. |
67567-57-1 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO3/c1-13-9-5-3-8(4-6-9)11-12-7-10(14-2)15-11/h3-7H,1-2H3 |
InChI Key |
YGXKDXZTWZTMEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.